Array ( [bid] => 6218825 ) Buy 1-amino-5,5-dimethylpiperidin-2-one hydrochloride | 2751615-47-9 | 95

1-amino-5,5-dimethylpiperidin-2-one hydrochloride

Catalog No.
S6506989
CAS No.
2751615-47-9
M.F
C7H15ClN2O
M. Wt
178.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-amino-5,5-dimethylpiperidin-2-one hydrochloride

CAS Number

2751615-47-9

Product Name

1-amino-5,5-dimethylpiperidin-2-one hydrochloride

Molecular Formula

C7H15ClN2O

Molecular Weight

178.7
1-amino-5,5-dimethylpiperidin-2-one hydrochloride (also known as DMAPP HCl) is a compound that has become increasingly important in scientific research due to its unique properties and potential applications. This paper aims to provide an overview of DMAPP HCl, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
DMAPP HCl is a chemical compound with the chemical formula C8H16ClNO. It is a colorless or white crystalline substance that is soluble in water and methanol. DMAPP HCl is a piperidine derivative that contains an amino group and a carbonyl group. It is commonly used as a chemical intermediate in the synthesis of various organic compounds, as well as a reagent in chemical reactions.
DMAPP HCl has a melting point of 233-235°C and a boiling point of 243-244°C. It is a hygroscopic and highly reactive compound that is sensitive to air and light. DMAPP HCl is stable when stored in a dry and dark place. Its chemical properties include its ability to form salts, react with acids and bases, and undergo various chemical reactions.
DMAPP HCl can be synthesized from 2,6-dimethylpyridine and formaldehyde via a Grignard reaction. The compound can also be prepared through the hydrogenation of the corresponding amide or imide. DMAPP HCl can be characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
DMAPP HCl can be analyzed using various techniques, including NMR spectroscopy, IR spectroscopy, and gas chromatography-mass spectrometry (GC-MS). These methods can be used to identify and quantify the compound, as well as to determine its purity and structure.
DMAPP HCl has been shown to possess various biological properties, including antibacterial, antifungal, and antitumor activities. It has also been found to exhibit inhibitory effects on certain enzymes and receptors in the body. However, further research is needed to fully understand the biological properties of DMAPP HCl and its potential medicinal applications.
DMAPP HCl is a hazardous substance and should be handled with care. It can cause skin and eye irritation, and inhalation of the compound can cause respiratory problems. In scientific experiments, DMAPP HCl should be handled in a well-ventilated area and proper safety precautions should be taken.
DMAPP HCl has a wide range of applications in scientific experiments. It is commonly used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and flavors. It is also used as a reagent in chemical reactions, such as amidations and alkylations.
There is ongoing research on the properties and applications of DMAPP HCl. Recent studies have focused on its use in the synthesis of biologically active compounds, as well as its potential as a chemotherapeutic agent. There is also interest in the development of new synthetic routes for DMAPP HCl and its derivatives.
DMAPP HCl has potential implications in various fields of research and industry. It could be used in the development of new drugs and agrochemicals, as well as in the production of flavors and fragrances. It also has potential applications in the field of materials science, particularly in the development of new polymers and materials with unique properties.
One limitation of DMAPP HCl is its toxicity and hazardous nature, which requires careful handling and safety precautions. Another limitation is the lack of research on its biological properties and potential medicinal applications. Future directions for research include investigating the mechanisms of its biological activity and its use in the development of new drugs and materials. Additionally, new synthetic routes for DMAPP HCl and its derivatives could be explored. Finally, the potential environmental impact of DMAPP HCl and its derivatives should also be considered in future research.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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